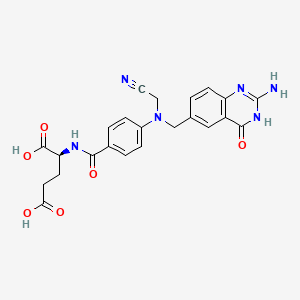
5,8-Dideaza-N(10)-cyanomethylfolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dideaza-N(10)-cyanomethylfolic acid is a synthetic folate analog Folate analogs are compounds that mimic the structure and function of folic acid, a vital nutrient involved in DNA synthesis and repair
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dideaza-N(10)-cyanomethylfolic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pteridine ring: This involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the cyanomethyl group: This step usually requires the use of cyanomethylating agents such as cyanomethyl chloride or bromide in the presence of a base.
Coupling with p-aminobenzoic acid: This step forms the core structure of the folate analog.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dideaza-N(10)-cyanomethylfolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyanomethyl chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5,8-Dideaza-N(10)-cyanomethylfolic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying folate analogs.
Biology: Investigated for its role in cellular processes involving folate metabolism.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit enzymes involved in DNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 5,8-Dideaza-N(10)-cyanomethylfolic acid involves its interaction with enzymes in the folate metabolic pathway. It inhibits key enzymes such as thymidylate synthase and dihydrofolate reductase, leading to disruption of DNA synthesis and repair. This inhibition is particularly effective in rapidly dividing cells, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: Another folate analog used in cancer treatment.
Pemetrexed: A newer generation antifolate with clinical activity in various cancers.
Raltitrexed: An antifolate used in the treatment of colorectal cancer.
Uniqueness
5,8-Dideaza-N(10)-cyanomethylfolic acid is unique due to its specific structural modifications, which confer distinct biological properties. Unlike methotrexate and pemetrexed, it has a cyanomethyl group that enhances its ability to inhibit folate-dependent enzymes. This makes it a promising compound for further research and development in therapeutic applications.
Eigenschaften
CAS-Nummer |
80015-09-4 |
|---|---|
Molekularformel |
C23H22N6O6 |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(cyanomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H22N6O6/c24-9-10-29(12-13-1-6-17-16(11-13)21(33)28-23(25)27-17)15-4-2-14(3-5-15)20(32)26-18(22(34)35)7-8-19(30)31/h1-6,11,18H,7-8,10,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t18-/m0/s1 |
InChI-Schlüssel |
DYXZEOJTRVEJOX-SFHVURJKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC#N)CC2=CC3=C(C=C2)N=C(NC3=O)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC#N)CC2=CC3=C(C=C2)N=C(NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



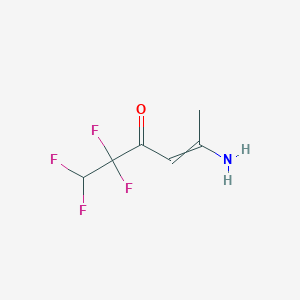
![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
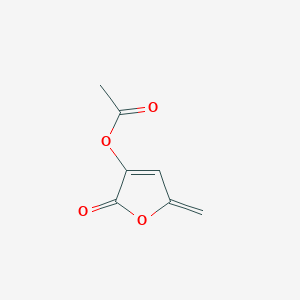



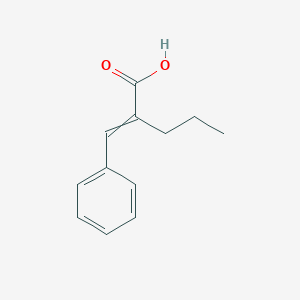
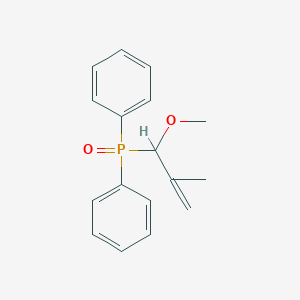
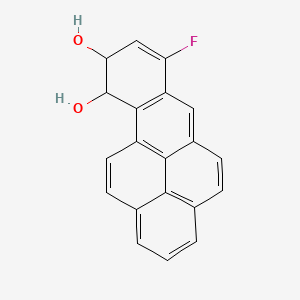
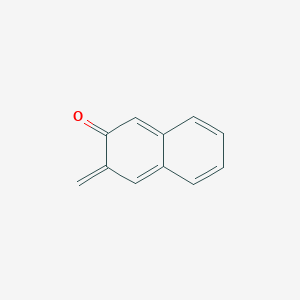
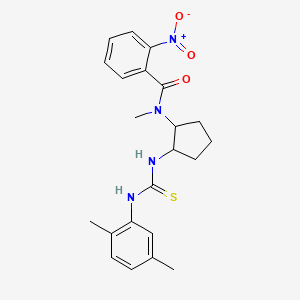
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
